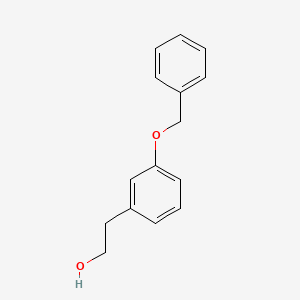

2-(3-(Benzyloxy)phenyl)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-phenylmethoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c16-10-9-13-7-4-8-15(11-13)17-12-14-5-2-1-3-6-14/h1-8,11,16H,9-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHHVCIKVRLMNFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30606812 | |

| Record name | 2-[3-(Benzyloxy)phenyl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30606812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177259-98-2 | |

| Record name | 2-[3-(Benzyloxy)phenyl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30606812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(3-(Benzyloxy)phenyl)ethanol: Chemical Properties, Structure Elucidation, and Synthetic Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structural analysis, and synthesis of 2-(3-(benzyloxy)phenyl)ethanol. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and development.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 177259-98-2 | [2] |

| Molecular Formula | C₁₅H₁₆O₂ | [1] |

| Molecular Weight | 228.29 g/mol | [1] |

| Physical Form | Solid | [1] |

| Boiling Point (Predicted) | 378.7 ± 22.0 °C | |

| Density (Predicted) | 1.116 ± 0.06 g/cm³ | |

| pKa (Predicted) | 14.84 ± 0.10 |

Structure Elucidation

The structural confirmation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is a powerful tool for identifying the chemical environment of hydrogen atoms in a molecule. For this compound, the expected signals would include:

-

Aromatic Protons: Multiple signals in the range of δ 6.8-7.5 ppm, corresponding to the protons on both the phenyl and benzyl rings.

-

Benzyl Protons: A singlet around δ 5.0 ppm for the two protons of the -OCH₂- group.

-

Ethyl Protons: Two triplets, one around δ 2.8 ppm for the -CH₂- group attached to the phenyl ring and another around δ 3.8 ppm for the -CH₂- group attached to the hydroxyl group.

-

Hydroxyl Proton: A broad singlet which can appear over a wide chemical shift range, typically between δ 1.0-5.0 ppm, and is exchangeable with D₂O.

¹³C NMR: The carbon NMR spectrum provides information about the different carbon environments. Key expected signals include:

-

Aromatic Carbons: Multiple signals in the downfield region (δ 110-160 ppm).

-

Benzyl Carbon: A signal around δ 70 ppm for the -OCH₂- carbon.

-

Ethyl Carbons: Signals for the two carbons of the ethanol side chain, typically in the range of δ 30-70 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in a molecule. For this compound, characteristic absorption bands would be observed for:

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group.

-

C-H Aromatic Stretch: Sharp peaks just above 3000 cm⁻¹.

-

C-H Aliphatic Stretch: Peaks just below 3000 cm⁻¹.

-

C=C Aromatic Stretch: Peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: Bands in the 1000-1300 cm⁻¹ region, corresponding to the alcohol and ether linkages.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) would be observed at m/z = 228. A prominent fragment would likely be the tropylium ion at m/z = 91, resulting from the cleavage of the benzyl group. Other fragments would correspond to the loss of water and other parts of the ethanol side chain.

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves a two-step process starting from 3-hydroxyphenylethanol. This proposed method is based on established Williamson ether synthesis protocols.

Step 1: Deprotonation of 3-Hydroxyphenylethanol

-

Dissolve 3-hydroxyphenylethanol in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile.

-

Add a slight molar excess of a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the mixture to stir at room temperature for 1-2 hours to ensure complete formation of the corresponding phenoxide.

Step 2: Williamson Ether Synthesis

-

To the solution of the phenoxide, add a stoichiometric amount of benzyl bromide or benzyl chloride dropwise at room temperature.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Analysis Protocols

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher field spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: The IR spectrum should be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a thin film on a salt plate (NaCl or KBr) or as a KBr pellet.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be performed using an electrospray ionization (ESI) or electron impact (EI) source to confirm the molecular weight and elemental composition.

Potential Biological Activity

While there is no direct evidence in the literature for the biological activity of this compound, compounds with similar structural motifs have been investigated for their pharmacological properties. For instance, benzyloxy-substituted chalcones have demonstrated inhibitory activity against monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases.[3]

Given its structure, this compound could be explored as a potential scaffold or intermediate in the synthesis of novel therapeutic agents. Further research is warranted to investigate its potential biological targets and pharmacological effects.

Caption: Logical relationship for exploring potential biological activity.

This guide provides a foundational understanding of this compound. The detailed experimental protocols and compiled data aim to facilitate further research and application of this compound in various scientific disciplines.

References

Spectroscopic Analysis of 2-(3-(Benzyloxy)phenyl)ethanol: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 2-(3-(Benzyloxy)phenyl)ethanol (CAS No. 177259-98-2). While a comprehensive search of publicly available databases and scientific literature did not yield experimentally obtained spectra for this specific molecule, this guide presents predicted spectroscopic data based on the analysis of closely related compounds. The methodologies described herein are standard protocols for the acquisition of such data.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the known spectral characteristics of analogous compounds, including 2-phenylethanol, 2-(benzyloxy)ethanol, and positional isomers.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.45 - 7.28 | m | 5H | C₆H₅- (Benzyl) |

| ~7.20 | t | 1H | Ar-H (Position 5) |

| ~6.95 | d | 1H | Ar-H (Position 6) |

| ~6.90 | d | 1H | Ar-H (Position 4) |

| ~6.85 | s | 1H | Ar-H (Position 2) |

| ~5.05 | s | 2H | -O-CH₂-Ph |

| ~3.85 | t | 2H | -CH₂-OH |

| ~2.85 | t | 2H | Ar-CH₂- |

| ~1.70 | br s | 1H | -OH |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~159.0 | Ar-C (Position 3, C-O) |

| ~140.0 | Ar-C (Position 1) |

| ~137.0 | Ar-C (ipso, Benzyl) |

| ~129.5 | Ar-C (Position 5) |

| ~128.5 | Ar-C (ortho, Benzyl) |

| ~128.0 | Ar-C (para, Benzyl) |

| ~127.5 | Ar-C (meta, Benzyl) |

| ~120.0 | Ar-C (Position 6) |

| ~115.0 | Ar-C (Position 4) |

| ~114.0 | Ar-C (Position 2) |

| ~70.0 | -O-CH₂-Ph |

| ~63.0 | -CH₂-OH |

| ~39.0 | Ar-CH₂- |

Table 3: Predicted IR Spectroscopic Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3350 | Strong, Broad | O-H Stretch (Alcohol) |

| ~3030 | Medium | C-H Stretch (Aromatic) |

| ~2940, ~2870 | Medium | C-H Stretch (Aliphatic) |

| ~1600, ~1490 | Medium-Strong | C=C Stretch (Aromatic) |

| ~1250 | Strong | C-O Stretch (Ether) |

| ~1050 | Strong | C-O Stretch (Primary Alcohol) |

| ~740, ~700 | Strong | C-H Bend (Aromatic, Monosubstituted and Meta-disubstituted) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 228 | Moderate | [M]⁺ (Molecular Ion) |

| 197 | Low | [M - CH₂OH]⁺ |

| 137 | Moderate | [M - C₇H₇]⁺ |

| 107 | Moderate | [C₇H₇O]⁺ |

| 91 | Very Strong | [C₇H₇]⁺ (Tropylium ion) |

| 77 | Moderate | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments that would be conducted to acquire the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A Bruker Avance (or equivalent) NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

-

Sample Preparation: Approximately 5-10 mg of the solid compound would be dissolved in ~0.6 mL of a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

-

¹H NMR Acquisition: The proton NMR spectrum would be acquired using a standard pulse sequence. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: The carbon-13 NMR spectrum would be acquired using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance of ¹³C, a significantly larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) would be required.

-

Data Processing: The acquired Free Induction Decays (FIDs) would be Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts would be referenced to the residual solvent peak or TMS.

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two or a Bruker Tensor series instrument.

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most common. A small amount of the solid is placed directly on the ATR crystal (e.g., diamond or germanium), and pressure is applied to ensure good contact. Alternatively, a KBr pellet could be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Data Acquisition: The spectrum would be recorded over the mid-infrared range, typically from 4000 to 400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet would be recorded and automatically subtracted from the sample spectrum. An accumulation of 16 to 32 scans is usually sufficient to obtain a high-quality spectrum.

-

Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation, or a direct infusion system for a pure sample. Electron Ionization (EI) is a common ionization technique for this type of molecule.

-

Sample Preparation: For GC-MS, the sample would be dissolved in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a low concentration (e.g., 1 mg/mL). For direct infusion, a similar solution would be prepared.

-

Data Acquisition (EI-MS): In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector records the abundance of each ion.

-

Data Processing: The mass spectrum is generated by plotting the relative intensity of the detected ions as a function of their m/z values. The molecular ion peak and the fragmentation pattern are analyzed to determine the molecular weight and structural features of the compound.

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.

Caption: A flowchart illustrating the general process from chemical synthesis to spectroscopic analysis and final reporting.

Physical properties of 2-(3-(Benzyloxy)phenyl)ethanol melting point and boiling point

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of 2-(3-(benzyloxy)phenyl)ethanol, with a specific focus on its melting and boiling points. This document is intended to be a valuable resource for professionals in research and drug development who may be working with this compound.

Introduction

This compound is an aromatic alcohol. Its structure, featuring a phenylethanol backbone with a benzyl ether substituent at the meta position, makes it a potentially interesting building block in organic synthesis and medicinal chemistry. A thorough understanding of its physical properties is crucial for its proper handling, characterization, and application in a laboratory setting.

Physical and Chemical Properties

The available physical and chemical data for this compound are summarized below. It is important to note that while some properties have been experimentally determined, others are based on computational predictions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source/Type |

| Melting Point | Not experimentally reported in searched literature. | - |

| Boiling Point | 378.7 ± 22.0 °C | Predicted[1] |

| Physical Form | Solid at room temperature. | [2] |

| Molecular Formula | C₁₅H₁₆O₂ | [1] |

| Molecular Weight | 228.29 g/mol | [1][3] |

| CAS Number | 177259-98-2 | [1][2][3] |

For the purpose of comparison, the physical properties of the isomeric compound, 2-(4-(benzyloxy)phenyl)ethanol, are provided in the table below.

Table 2: Physical Properties of 2-(4-(Benzyloxy)phenyl)ethanol (Isomer for Comparison)

| Property | Value | Source/Type |

| Melting Point | 85 - 87 °C | Experimental[4] |

| Boiling Point | 379.1 ± 22.0 °C | Predicted[4] |

| CAS Number | 61439-59-6 | [4] |

The similarity in the predicted boiling points of the two isomers suggests that their intermolecular forces are of comparable strength. However, the difference in the position of the benzyloxy group can influence the crystal packing, leading to different melting points.

Experimental Protocols for Physical Property Determination

The following are detailed, standard methodologies for the experimental determination of melting and boiling points, which are applicable to compounds such as this compound.

Melting Point Determination (Capillary Method)

This method relies on a melting point apparatus, which consists of a heated block with a sample holder, a thermometer, and a viewing lens.

Procedure:

-

Sample Preparation: A small amount of the dry, crystalline sample is finely powdered.

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. This process is repeated until a sample column of 2-3 mm is achieved.

-

Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range. For a pure substance, this range is typically narrow (0.5-2 °C).

Boiling Point Determination (Micro-reflux Method)

This method is suitable for determining the boiling point of a small quantity of a liquid. Since this compound is a solid at room temperature, it would first need to be melted.

Procedure:

-

Sample Preparation: A small volume (a few milliliters) of the liquid sample is placed in a small test tube or vial. A boiling chip is added to ensure smooth boiling.

-

Apparatus Setup: A thermometer is positioned in the test tube such that the bulb is just above the surface of the liquid. The setup is arranged for reflux, where a condenser is placed vertically above the test tube to cool any vapor and return the condensate to the tube.

-

Heating: The sample is heated gently.

-

Observation: As the liquid boils, a ring of condensing vapor will rise and stabilize at a certain height on the wall of the test tube. The thermometer bulb should be positioned within this vapor zone. The stable temperature reading on the thermometer is the boiling point of the liquid at the ambient atmospheric pressure.

-

Pressure Correction: The atmospheric pressure should be recorded, as the boiling point is dependent on pressure. If necessary, a nomograph can be used to correct the boiling point to standard pressure (760 mmHg).

Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the characterization of the physical properties of a novel or uncharacterized compound like this compound.

References

An In-depth Technical Guide to the Solubility of 2-(3-(Benzyloxy)phenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Predicted Solubility Profile

The solubility of a compound is primarily governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[1] The molecular structure of 2-(3-(benzyloxy)phenyl)ethanol contains both polar and non-polar regions, which dictates its solubility in various organic solvents.

-

Structure: C₁₅H₁₆O₂

-

Polar Group: A primary alcohol (-CH₂CH₂OH) group, which is hydrophilic and capable of acting as both a hydrogen bond donor and acceptor.[2][3]

-

Non-Polar Region: A large, hydrophobic moiety consisting of a phenyl ring, an ether linkage, and a benzyl group.

Based on this structure, a qualitative solubility profile can be predicted:

-

Polar Protic Solvents (e.g., Ethanol, Methanol): The compound is expected to be soluble in these solvents. The hydroxyl group can form strong hydrogen bonds with the solvent molecules, while the large organic structure is compatible with the alkyl chains of the alcohols.

-

Polar Aprotic Solvents (e.g., Acetone, Dichloromethane, Ethyl Acetate): Good solubility is anticipated. The overall polarity of the molecule, combined with its large size, allows for favorable dipole-dipole and dispersion interactions with these solvents. A related compound, 2-(3,4-Bis(benzyloxy)phenyl)ethanol, has been noted to be soluble in dichloromethane (DCM).[4]

-

Non-Polar Solvents (e.g., Toluene, Hexane): Moderate to low solubility is expected. The aromatic rings in the structure will likely promote solubility in toluene through π-π stacking interactions. However, in highly non-polar aliphatic solvents like hexane, solubility is predicted to be limited due to the presence of the polar hydroxyl group.

-

Aqueous Solvents (e.g., Water): The compound is predicted to be insoluble or very poorly soluble in water. While the alcohol group is hydrophilic, the large, non-polar benzyloxy-phenyl portion of the molecule is overwhelmingly hydrophobic, which significantly reduces its affinity for water.[5] For alcohols, water solubility decreases dramatically as the carbon chain length increases beyond four or five carbons.[3][5]

Quantitative Solubility Data

As of this guide's publication, specific quantitative solubility data for this compound in common organic solvents has not been reported in peer-reviewed literature or chemical databases. To facilitate future research and ensure standardized reporting, the following table structure is recommended for presenting experimentally determined solubility values.

Table 1: Illustrative Table for Reporting Experimentally Determined Solubility of this compound

| Solvent | CAS Number | Temperature (°C) | Solubility (mg/mL) | Method Used |

| Ethanol | 64-17-5 | 25 | Data to be determined | Shake-Flask |

| Methanol | 67-56-1 | 25 | Data to be determined | Shake-Flask |

| Acetone | 67-64-1 | 25 | Data to be determined | Shake-Flask |

| Dichloromethane | 75-09-2 | 25 | Data to be determined | Shake-Flask |

| Ethyl Acetate | 141-78-6 | 25 | Data to be determined | Shake-Flask |

| Toluene | 108-88-3 | 25 | Data to be determined | Shake-Flask |

| Hexane | 110-54-3 | 25 | Data to be determined | Shake-Flask |

Experimental Protocols for Solubility Determination

The most reliable and widely used method for determining the thermodynamic solubility of a compound is the equilibrium shake-flask method . This method involves allowing a surplus of the solid compound to equilibrate with the solvent over a set period until the solution is saturated.

Equilibrium Shake-Flask Method

Principle: An excess amount of the solid solute is agitated in a chosen solvent for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute in the clear supernatant is quantified. This concentration represents the solubility of the compound at that specific temperature.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or thermomixer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure saturation is achieved.

-

Solvent Addition: Accurately dispense a known volume (e.g., 2 mL) of the desired organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 850 rpm). Allow the mixtures to shake for a predetermined duration, typically 18-24 hours, to ensure equilibrium is reached.[4][6]

-

Phase Separation: After equilibration, remove the vials and let them stand to allow the undissolved solid to sediment. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at high speed.

-

Sample Collection: Carefully withdraw a sample from the clear supernatant. To remove any remaining microscopic particles, filter the sample through a syringe filter into a clean vial.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometry method.

-

Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the tested solvent at the specified temperature.

Visualized Experimental Workflow

The logical flow of the shake-flask solubility determination protocol can be visualized as follows.

Figure 1: Workflow for the Shake-Flask Solubility Determination Method.

References

- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Page loading... [wap.guidechem.com]

- 5. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 6. fishersci.com [fishersci.com]

Technical Whitepaper: 2-(3-(Benzyloxy)phenyl)ethanol (CAS 177259-98-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-(Benzyloxy)phenyl)ethanol, with CAS number 177259-98-2, is a substituted aromatic alcohol. Its structure, featuring a phenylethanol backbone with a benzyl ether at the meta position, makes it a compound of interest in synthetic organic chemistry and potentially in medicinal chemistry. The presence of both a hydroxyl group and a benzyl ether provides two distinct sites for further chemical modification, positioning it as a versatile intermediate in the synthesis of more complex molecules. This document provides a comprehensive overview of its chemical properties, detailed synthetic protocols, and predicted analytical data. As of this review, there is limited publicly available information regarding the specific biological activities of this compound; therefore, this paper also outlines a potential workflow for its biological evaluation.

Physicochemical and Safety Data

The quantitative data available for this compound is summarized below. It is important to note that while some data is available from commercial suppliers, peer-reviewed experimental values for properties such as melting and boiling points are not extensively documented.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 177259-98-2 | Multiple Suppliers[1][2][3] |

| Molecular Formula | C₁₅H₁₆O₂ | Multiple Suppliers[1][2][3] |

| Molecular Weight | 228.29 g/mol | Multiple Suppliers[1][2][3] |

| IUPAC Name | 2-[3-(benzyloxy)phenyl]ethanol | Sigma-Aldrich[1] |

| Physical Form | Solid | Sigma-Aldrich[3] |

| Purity | Typically ≥95% | Sigma-Aldrich[3] |

| Storage | Sealed in dry, room temperature | Sigma-Aldrich[3] |

Table 2: Safety and Hazard Information

| Hazard Type | Information | Pictogram |

| GHS Hazard Statements | H302: Harmful if swallowed. | GHS07 (Exclamation mark)[1] |

| GHS Signal Word | Warning | |

| GHS Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Experimental Protocols: Synthesis

Synthesis via Williamson Ether Synthesis

This approach involves the benzylation of the phenolic hydroxyl group of 2-(3-hydroxyphenyl)ethanol. The Williamson ether synthesis is a robust and widely used method for forming ethers.[4][5]

Experimental Protocol:

-

Deprotonation: To a solution of 2-(3-hydroxyphenyl)ethanol (1.0 eq.) in dry N,N-dimethylformamide (DMF, 0.5 M), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., argon).

-

Reaction Mixture: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Alkylation: Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq.) dropwise.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

-

Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x volumes).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Caption: Workflow for the Williamson Ether Synthesis of this compound.

Synthesis via Reduction of a Carboxylic Acid

This method involves the reduction of the corresponding carboxylic acid, 3-(benzyloxy)phenylacetic acid, to the primary alcohol. While strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective, milder and more modern methods using manganese catalysts and hydrosilanes are also applicable.[6][7]

Experimental Protocol:

-

Reaction Setup: In an oven-dried flask under an inert atmosphere, dissolve 3-(benzyloxy)phenylacetic acid (1.0 eq.) in dry tetrahydrofuran (THF, 0.2 M).

-

Reducing Agent Addition: Cool the solution to 0 °C and slowly add a solution of lithium aluminum hydride (LiAlH₄, 1.5-2.0 eq.) in THF.

-

Reaction: After the addition is complete, warm the reaction mixture to room temperature and then gently reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quenching: Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams.

-

Filtration: A granular precipitate should form. Stir the resulting slurry at room temperature for 1 hour, then filter through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

-

Concentration: Concentrate the filtrate under reduced pressure.

-

Purification: If necessary, purify the crude product by flash column chromatography on silica gel as described in Protocol 3.1.

Caption: Workflow for the Reduction Synthesis of this compound.

Predicted Analytical Data

No formal published spectral data for this compound was identified. The following data is predicted based on the analysis of structurally similar compounds.

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Peaks/Signals |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.45-7.25 (m, 5H, Ar-H of benzyl), 7.20 (t, J=7.8 Hz, 1H, Ar-H), 6.90-6.80 (m, 3H, Ar-H), 5.05 (s, 2H, -OCH₂Ph), 3.88 (t, J=6.5 Hz, 2H, -CH₂OH), 2.88 (t, J=6.5 Hz, 2H, Ar-CH₂-), ~1.7 (br s, 1H, -OH). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 159.0 (Ar-C-O), 140.5 (Ar-C), 137.0 (Ar-C), 129.5 (Ar-CH), 128.6 (Ar-CH), 128.0 (Ar-CH), 127.5 (Ar-CH), 120.0 (Ar-CH), 115.0 (Ar-CH), 114.0 (Ar-CH), 70.0 (-OCH₂Ph), 63.5 (-CH₂OH), 39.0 (Ar-CH₂-). |

| IR Spectroscopy (thin film) | ν 3350 cm⁻¹ (br, O-H stretch), 3030 cm⁻¹ (sp² C-H stretch), 2940, 2870 cm⁻¹ (sp³ C-H stretch), 1600, 1585, 1495 cm⁻¹ (C=C aromatic stretch), 1250 cm⁻¹ (asym C-O-C stretch), 1050 cm⁻¹ (C-O stretch). |

| Mass Spectrometry (EI) | M⁺ at m/z = 228. Fragments at m/z = 197 ([M-CH₂OH]⁺), 137 ([M-Bn]⁺), 91 ([Bn]⁺, base peak). |

Biological Activity and Future Directions

A thorough review of scientific literature did not yield specific data on the biological activity or mechanism of action for this compound. The generic classification as being for "healing drugs" by a commercial supplier lacks scientific validation.[1]

However, the structural components of the molecule may suggest potential areas for investigation:

-

Phenylethanol Scaffold: The parent 2-phenylethanol scaffold is known to possess antimicrobial and fragrance properties.[8] Derivatives are explored for various therapeutic applications.

-

Benzyl Ether Moiety: The introduction of a benzyl group increases lipophilicity, which can significantly alter pharmacokinetic and pharmacodynamic properties compared to its parent phenol, 2-(3-hydroxyphenyl)ethanol. This modification could influence membrane permeability and interaction with biological targets.

-

Related Compound Activity: A study on 3-benzyloxyflavones, which also contain a 3-benzyloxy-phenyl motif, identified potent dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting this structural element could be explored in the context of neurodegenerative diseases.

Given the lack of data, a logical first step would be to perform a broad in vitro pharmacological screening to identify potential biological targets.

References

- 1. This compound | 177259-98-2 [sigmaaldrich.com]

- 2. 错误页 [amp.chemicalbook.com]

- 3. This compound | 177259-98-2 [sigmaaldrich.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

The Versatile Role of 2-(3-(benzyloxy)phenyl)ethanol in Modern Organic Synthesis: A Technical Guide

For Immediate Release

[City, State] – December 28, 2025 – 2-(3-(benzyloxy)phenyl)ethanol, a versatile bifunctional molecule, is emerging as a significant building block in organic synthesis, particularly in the fields of pharmaceutical and materials science. This in-depth technical guide explores its synthesis, key reactions, and potential applications, providing researchers, scientists, and drug development professionals with a comprehensive resource for leveraging this compound in their synthetic endeavors.

Introduction: A Molecule of Strategic Importance

This compound (CAS No. 177259-98-2) incorporates two key functional groups that are highly valuable in multi-step organic synthesis: a primary alcohol and a benzyl-protected phenol. The benzyloxy group serves as a robust protecting group for the phenolic hydroxyl, allowing for selective transformations at the ethanol side chain. This protecting group can be readily removed under mild hydrogenolysis conditions, revealing the phenol for further functionalization. This strategic combination makes this compound an attractive intermediate for the synthesis of complex molecules, including substituted phenethylamines and other biologically active compounds.

Synthesis of this compound

The most common and efficient route to this compound involves the selective protection of the phenolic hydroxyl group of 3-hydroxyphenylethanol.

Reaction Scheme:

Figure 1: General scheme for the synthesis of this compound.

Detailed Experimental Protocol: Benzylation of 3-Hydroxyphenylethanol

Materials:

-

3-Hydroxyphenylethanol

-

Benzyl bromide (BnBr)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 3-hydroxyphenylethanol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

-

Stir the suspension vigorously at room temperature for 30 minutes.

-

Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford this compound.

Quantitative Data:

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |

| 3-Hydroxyphenylethanol | 1.0 | 138.16 |

| Benzyl Bromide | 1.1 | 171.04 |

| Potassium Carbonate | 1.5 | 138.21 |

Table 1: Stoichiometry for the synthesis of this compound. Typical reported yields for this reaction are in the range of 85-95%.

Key Synthetic Transformations

The primary alcohol functionality of this compound allows for a variety of important synthetic transformations.

Oxidation to Aldehydes and Carboxylic Acids

The primary alcohol can be selectively oxidized to the corresponding aldehyde or carboxylic acid, which are valuable intermediates for further C-C bond formation or derivatization.

Figure 2: Oxidation pathways of this compound.

Experimental Protocol: Oxidation to 2-(3-(benzyloxy)phenyl)acetaldehyde using Pyridinium Chlorochromate (PCC)

Materials:

-

This compound

-

Pyridinium chlorochromate (PCC)

-

Dichloromethane (DCM), anhydrous

-

Silica gel

-

Diethyl ether

Procedure:

-

To a stirred suspension of PCC (1.5 eq) in anhydrous DCM, add a solution of this compound (1.0 eq) in DCM dropwise at room temperature.

-

Stir the reaction mixture for 2-4 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Wash the silica gel pad with additional diethyl ether.

-

Concentrate the combined filtrates under reduced pressure to yield the crude aldehyde.

-

Purify by column chromatography if necessary.

Quantitative Data:

| Reagent | Molar Eq. | Typical Yield (%) |

| PCC | 1.5 | 70-85 |

Table 2: Reagents and typical yields for the oxidation to the aldehyde.

Conversion to Tosylate for Nucleophilic Substitution

The alcohol group can be converted into a good leaving group, such as a tosylate, to facilitate nucleophilic substitution reactions. This opens up pathways to introduce a wide range of functional groups.

Figure 3: Activation and substitution of the alcohol group.

Experimental Protocol: Tosylation and Subsequent Azide Substitution

Step 1: Tosylation

-

Dissolve this compound (1.0 eq) in anhydrous pyridine and cool the solution to 0 °C.

-

Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise, maintaining the temperature at 0 °C.

-

Stir the reaction at 0 °C for 4 hours and then allow it to stand at 4 °C overnight.

-

Pour the reaction mixture into ice-water and extract with diethyl ether.

-

Wash the organic layer with cold dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the tosylate, which can often be used in the next step without further purification.

Step 2: Azide Substitution

-

Dissolve the crude tosylate (1.0 eq) in dimethylformamide (DMF).

-

Add sodium azide (NaN₃, 1.5 eq) and heat the mixture to 60-80 °C.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture, pour it into water, and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the azide product.

Quantitative Data:

| Step | Reagent | Molar Eq. | Typical Yield (%) |

| Tosylation | TsCl | 1.2 | >90 |

| Substitution | NaN₃ | 1.5 | 80-90 |

Table 3: Reagents and typical yields for the two-step substitution.

Application in the Synthesis of Bioactive Molecules

The strategic placement of the protected phenol and the versatile alcohol functionality makes this compound a valuable precursor for various bioactive molecules, particularly substituted phenethylamines which are scaffolds for many neurotransmitters and pharmaceutical agents. The resulting substituted phenethylamines can be deprotected via catalytic hydrogenation to yield the corresponding phenolic compounds.

The Strategic Role of 2-(3-(Benzyloxy)phenyl)ethanol in the Synthesis of Pharmaceutical Intermediates

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3-(benzyloxy)phenyl)ethanol, a key precursor in the synthesis of significant pharmaceutical intermediates. The document details its synthesis, purification, and its critical role in the production of therapeutic agents such as Solifenacin and Fesoterodine. This guide includes detailed experimental protocols, quantitative data presented in tabular format, and visual representations of synthetic workflows and biological signaling pathways to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

This compound is an aromatic alcohol that serves as a crucial building block in organic synthesis, particularly within the pharmaceutical industry. Its structure, featuring a reactive hydroxyl group and a benzyl-protected phenol, makes it an ideal starting material for constructing more complex molecules. The benzyl ether provides a stable protecting group that can be selectively removed under specific conditions, a desirable characteristic in multi-step syntheses. This guide will explore the synthesis of this compound and its application as a precursor for important pharmaceutical intermediates.

Synthesis of this compound

The primary synthetic route to this compound is through the Williamson ether synthesis. This method involves the benzylation of the phenolic hydroxyl group of 2-(3-hydroxyphenyl)ethanol.

General Reaction Scheme

The synthesis proceeds by deprotonating 2-(3-hydroxyphenyl)ethanol with a suitable base to form a phenoxide, which then acts as a nucleophile, attacking a benzyl halide to form the benzyl ether.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative procedure for the synthesis of this compound, adapted from analogous syntheses and general principles of Williamson ether synthesis.

Materials:

-

2-(3-Hydroxyphenyl)ethanol

-

Benzyl chloride (or benzyl bromide)

-

Potassium hydroxide (KOH) or Sodium hydride (NaH)

-

Toluene or Dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate

-

Hexane

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(3-hydroxyphenyl)ethanol in toluene.

-

Base Addition: Add powdered potassium hydroxide to the solution. The mixture is stirred vigorously.

-

Benzylation: Slowly add benzyl chloride to the reaction mixture at room temperature.

-

Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. Add deionized water to quench the reaction and dissolve the inorganic salts.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with deionized water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of benzyloxyphenylethanol derivatives based on analogous procedures. Actual results for the 3-isomer may vary.

| Parameter | Value | Reference |

| Molar Ratio (Hydroxyphenylethanol:Base:Benzyl Halide) | 1 : 1.5 : 1.2 | Representative |

| Reaction Temperature | Reflux (Toluene) | Representative |

| Reaction Time | 4-8 hours | Representative |

| Typical Yield | 75-90% | Representative |

| Purity (after purification) | >98% | Representative |

Purification of this compound

Purification of the final product is crucial to remove unreacted starting materials and byproducts.

Column Chromatography

Flash column chromatography is an effective method for purifying this compound.

Typical Conditions:

-

Stationary Phase: Silica gel (230-400 mesh)

-

Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

-

Monitoring: Fractions are collected and analyzed by TLC.

Recrystallization

If the product is a solid at room temperature, recrystallization can be an effective purification method.

Procedure:

-

Dissolve the crude product in a minimum amount of a hot solvent in which it is soluble (e.g., ethanol or ethyl acetate).

-

Slowly add a co-solvent in which the product is less soluble (e.g., hexane or water) until the solution becomes slightly cloudy.

-

Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Application as a Precursor for Pharmaceutical Intermediates

This compound is a key starting material for the synthesis of several active pharmaceutical ingredients (APIs), most notably Solifenacin and Fesoterodine, which are used to treat overactive bladder.

Synthesis of Solifenacin

In the synthesis of Solifenacin, this compound is typically converted to an intermediate that is then coupled with (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline. The benzyloxy group is a precursor to the eventual phenolic hydroxyl group in a related synthetic intermediate. While not a direct precursor in all patented routes, its structural motif is central.

Synthesis of Fesoterodine

The synthesis of Fesoterodine involves intermediates that are structurally related to this compound. The core structure is modified and elaborated to introduce the diisopropylamino group and the isobutyrate ester.

Mechanism of Action of Derived Pharmaceuticals

Solifenacin and Fesoterodine are competitive antagonists of muscarinic acetylcholine receptors, with a notable selectivity for the M3 receptor subtype.[1] These receptors are prevalent in the smooth muscle of the urinary bladder.

Muscarinic Receptor Signaling Pathway

Acetylcholine (ACh) released from parasympathetic nerves binds to M3 receptors on the detrusor muscle of the bladder. This binding activates a Gq protein-coupled signaling cascade. The activated Gαq subunit stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The increased cytosolic Ca²⁺, along with DAG-mediated activation of protein kinase C (PKC), leads to smooth muscle contraction.[2]

Solifenacin and the active metabolite of Fesoterodine competitively block the binding of ACh to the M3 receptor, thereby inhibiting this signaling pathway.[3][4] This results in relaxation of the detrusor muscle, an increase in bladder capacity, and a reduction in the symptoms of overactive bladder.[5]

Conclusion

This compound is a valuable and versatile precursor in the pharmaceutical industry. Its synthesis via the Williamson ether reaction is a robust and scalable process. The strategic use of the benzyl protecting group allows for the selective modification of other parts of the molecule before its conversion to the final active pharmaceutical ingredient. A thorough understanding of its synthesis, purification, and the biological mechanisms of the drugs derived from it is essential for researchers and professionals dedicated to the development of new and improved therapeutics. This guide provides a foundational resource for these endeavors.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 2-(3-(benzyloxy)phenyl)ethanol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel therapeutic agents with enhanced efficacy and specificity is a continuous endeavor in pharmaceutical research. Within this landscape, the structural motif of 2-(3-(benzyloxy)phenyl)ethanol presents a promising scaffold for the development of new bioactive molecules. The presence of a flexible benzyloxy group, a central phenyl ring, and a reactive ethanol side chain offers extensive possibilities for chemical modification, enabling the fine-tuning of pharmacological properties. While research on direct derivatives of this compound is emerging, a significant body of evidence from structurally related benzyloxyphenyl compounds points towards a diverse range of biological activities. This technical guide provides an in-depth exploration of the potential therapeutic applications of this compound derivatives, drawing upon existing data from analogous compounds to highlight promising avenues for future drug discovery and development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes pertinent biological pathways to serve as a comprehensive resource for the scientific community.

Anticancer Activity: Targeting Key Signaling Pathways

Derivatives of benzyloxyphenyl compounds have demonstrated significant potential as anticancer agents, primarily through the inhibition of critical signaling pathways that drive tumor growth and survival. One of the most promising targets identified is the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2]

Quantitative Data: Anticancer and STAT3 Inhibitory Activities

The following table summarizes the in vitro efficacy of various benzyloxyphenyl and related derivatives against different cancer cell lines and their inhibitory effect on the STAT3 pathway.

| Compound Class | Derivative/Compound | Target/Assay | Cell Line | IC50 (µM) | Reference |

| Benzyloxyphenyl-methylaminophenol | Compound 4a | IL-6/STAT3 Signaling | - | 7.71 | [1] |

| Benzyloxyphenyl-methylaminophenol | Compound 4b | IL-6/STAT3 Signaling | - | 1.38 | [1] |

| Benzyloxyphenyl-methylaminophenol | Compound 4a | Antiproliferative Activity | MDA-MB-468 | 9.61 | [1] |

| 2-Benzoylquinazolin-4(3H)-one | Compound 4a | Cytotoxic Activity | HepG2 | 1.22 | [3] |

| 2-Benzoylquinazolin-4(3H)-one | Compound 4a | Cytotoxic Activity | Bel-7402 | 1.71 | [3] |

Signaling Pathway: STAT3 Inhibition

The STAT3 signaling pathway is a crucial mediator of cellular processes such as proliferation, survival, and angiogenesis, and its constitutive activation is a hallmark of many human cancers.[2] Small molecule inhibitors targeting the STAT3 pathway have emerged as a promising therapeutic strategy. Benzyloxyphenyl derivatives have been shown to effectively inhibit STAT3 phosphorylation and its downstream signaling.[1]

Caption: Hypothesized mechanism of action for this compound derivatives on the STAT3 signaling pathway.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential drug candidates.

Workflow for MTT Assay

Caption: A generalized workflow for determining the cytotoxicity of compounds using the MTT assay.

Antimicrobial and Anti-inflammatory Activities

Structurally related benzyloxyphenyl and hydroxyphenyl derivatives have also been investigated for their potential to combat microbial infections and modulate inflammatory responses.

Quantitative Data: Antimicrobial and Anti-inflammatory Activities

The table below presents the minimum inhibitory concentrations (MIC) and 50% inhibitory concentrations (IC50) for antimicrobial and anti-inflammatory activities of relevant compound classes.

| Compound Class | Derivative/Compound | Activity | Target Organism/Assay | MIC/IC50 | Reference |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide | - | Antimicrobial | Gram-positive bacteria | MIC = 2.5–5.0 mg/mL | [4] |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide | - | Anti-inflammatory | Protease inhibition | IC50 = 0.04–0.07 mg/mL | [4] |

| N-(o-benzyloxyphenyl) benzohydroxamic acids | - | Antibacterial | Escherichia coli | Significant activity | [5] |

Experimental Protocols

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable broth medium.

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

This assay evaluates the ability of a compound to inhibit protease activity, which is often associated with inflammation.[4]

-

Reaction Mixture: A reaction mixture containing trypsin, Tris-HCl buffer, and the test compound at various concentrations is prepared.

-

Incubation: The mixture is incubated for a specified period.

-

Substrate Addition: A suitable substrate (e.g., casein) is added to the mixture.

-

Termination of Reaction: The reaction is stopped, and the amount of undigested substrate or product formed is measured.

-

Calculation of Inhibition: The percentage of protease inhibition is calculated, and the IC50 value is determined.

Conclusion and Future Directions

The collective evidence from studies on structurally analogous compounds strongly suggests that derivatives of this compound are a promising class of molecules with multifaceted therapeutic potential. The benzyloxyphenyl moiety appears to be a key pharmacophore contributing to anticancer, antimicrobial, and anti-inflammatory activities. In particular, the potential to modulate the STAT3 signaling pathway positions these derivatives as attractive candidates for the development of novel cancer therapies.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound derivatives. Key areas of investigation should include:

-

Structure-Activity Relationship (SAR) Studies: To identify the key structural features required for potent and selective activity.

-

Mechanism of Action Studies: To elucidate the precise molecular targets and signaling pathways modulated by these compounds.

-

In Vivo Efficacy and Safety Profiling: To assess the therapeutic potential and toxicological profile in relevant animal models.

A comprehensive understanding of the pharmacological properties of this compound derivatives will be instrumental in unlocking their full therapeutic potential and advancing them through the drug development pipeline. This technical guide serves as a foundational resource to stimulate and guide these future research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of penipanoid C-inspired 2-(3,4,5-trimethoxybenzoyl)quinazolin-4(3H)-one derivatives as potential anticancer agents by inhibiting cell proliferation and inducing apoptosis in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 2-(3-(benzyloxy)phenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, two-step experimental protocol for the synthesis of 2-(3-(benzyloxy)phenyl)ethanol, a valuable intermediate in pharmaceutical and organic synthesis. The methodology involves the benzylation of 3-hydroxyphenylacetic acid via a Williamson ether synthesis to yield 3-(benzyloxy)phenylacetic acid, followed by its reduction to the target alcohol using lithium aluminum hydride. This document offers detailed procedures, a summary of quantitative data, and a visual representation of the experimental workflow to ensure reproducibility and facilitate its application in a laboratory setting.

Introduction

This compound is a key building block in the synthesis of various biologically active molecules. Its structure, featuring a protected phenolic hydroxyl group and a primary alcohol, allows for diverse chemical modifications, making it a versatile intermediate in drug discovery and development. The following protocol outlines a reliable and efficient synthesis route starting from commercially available materials.

Overall Reaction Scheme

Caption: Two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 3-(benzyloxy)phenylacetic acid

This step involves the protection of the phenolic hydroxyl group of 3-hydroxyphenylacetic acid using benzyl bromide in a Williamson ether synthesis.

Materials:

-

3-Hydroxyphenylacetic acid

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexanes

-

1 M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 3-hydroxyphenylacetic acid (1.0 equivalent) in dry N,N-dimethylformamide (DMF), add potassium carbonate (2.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add benzyl bromide (1.2 equivalents) dropwise to the reaction mixture.

-

Heat the reaction to 70°C and monitor its progress by thin-layer chromatography (TLC).

-

After complete consumption of the starting material (typically 4-6 hours), cool the mixture to room temperature and pour it into water.

-

Acidify the aqueous solution to a pH of 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from an ethyl acetate/hexanes mixture to obtain 3-(benzyloxy)phenylacetic acid as a solid.

Step 2: Synthesis of this compound

This step involves the reduction of the carboxylic acid group of 3-(benzyloxy)phenylacetic acid to a primary alcohol using lithium aluminum hydride (LiAlH₄).

Materials:

-

3-(benzyloxy)phenylacetic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

10% Sulfuric acid (H₂SO₄)

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, prepare a solution of lithium aluminum hydride (1.5 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

-

Dissolve 3-(benzyloxy)phenylacetic acid (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ solution at a rate that maintains a gentle reflux.

-

After the addition is complete, continue stirring for an additional 15 minutes.

-

Cool the flask in an ice bath and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water.

-

Add 10% sulfuric acid to the mixture until a clear solution is formed.

-

Transfer the contents to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Data Presentation

| Parameter | Step 1: Williamson Ether Synthesis | Step 2: Reduction with LiAlH₄ |

| Starting Material | 3-Hydroxyphenylacetic acid | 3-(benzyloxy)phenylacetic acid |

| Key Reagents | Benzyl bromide, K₂CO₃ | LiAlH₄ |

| Solvent | DMF | THF |

| Reaction Temperature | 70°C | Reflux |

| Reaction Time | 4-6 hours | ~30 minutes |

| Product | 3-(benzyloxy)phenylacetic acid | This compound |

| Typical Yield | 85-95% | >90% |

| Purification Method | Recrystallization | Column Chromatography |

Mandatory Visualization

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The described two-step protocol provides a clear and effective method for the synthesis of this compound. The procedures are based on well-established chemical transformations and utilize readily available reagents, making this synthesis accessible for a wide range of laboratory settings. The detailed instructions and visual workflow are intended to support researchers in the efficient and reproducible preparation of this important synthetic intermediate.

Application Notes: The Strategic Use of 2-(3-(benzyloxy)phenyl)ethanol in the Synthesis of Tetrahydroisoquinoline Scaffolds

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the utility of 2-(3-(benzyloxy)phenyl)ethanol as a versatile building block in the multi-step synthesis of complex heterocyclic molecules, specifically focusing on the construction of the tetrahydroisoquinoline core. This structural motif is prevalent in a wide range of biologically active natural products and synthetic pharmaceuticals. The protocols provided herein describe a reliable pathway from this compound to a key amine intermediate, followed by its application in the classic Pictet-Spengler reaction, a cornerstone in alkaloid synthesis.

Introduction

This compound is a valuable starting material in organic synthesis due to its bifunctional nature, possessing both a reactive primary alcohol and a protected phenolic hydroxyl group. The benzyl ether serves as a robust protecting group for the phenol, stable to a variety of reaction conditions, yet readily removable in later synthetic stages via catalytic hydrogenation. This allows for selective manipulation of the ethanol side chain, making it an ideal precursor for elaboration into more complex structures.

One of the most powerful applications of phenylethylamine derivatives is in the synthesis of isoquinoline and its reduced forms. The Pictet-Spengler and Bischler-Napieralski reactions are classic methods for constructing the tetrahydroisoquinoline ring system, a key pharmacophore in numerous alkaloids and therapeutic agents. This document outlines a synthetic strategy to convert this compound into a phenylethylamine intermediate, which is then utilized in a Pictet-Spengler cyclization to yield a substituted tetrahydroisoquinoline.

Synthetic Strategy Overview

The overall synthetic strategy is a three-step process:

-

Mesylation: Conversion of the primary alcohol of this compound to a good leaving group, a mesylate.

-

Azidation and Reduction: Nucleophilic substitution of the mesylate with an azide, followed by reduction to the corresponding primary amine, yielding 2-(3-(benzyloxy)phenyl)ethan-1-amine.

-

Pictet-Spengler Reaction: Cyclization of the synthesized amine with an aldehyde (e.g., formaldehyde or acetaldehyde) under acidic conditions to form the tetrahydroisoquinoline ring.

This sequence provides a reliable and scalable route to valuable heterocyclic scaffolds from a commercially available building block.

Data Presentation

The following tables summarize typical quantitative data for the key transformations described in the experimental protocols.

Table 1: Synthesis of 2-(3-(benzyloxy)phenyl)ethan-1-amine

| Step | Transformation | Starting Material | Key Reagents | Solvent | Typical Yield (%) | Purity (%) |

| 1 | Mesylation | This compound | Methanesulfonyl chloride, Triethylamine | Dichloromethane | 90-98 | >95 |

| 2 | Azidation | 2-(3-(benzyloxy)phenyl)ethyl methanesulfonate | Sodium azide | DMF | 85-95 | >95 |

| 3 | Reduction | 1-azido-2-(3-(benzyloxy)phenyl)ethane | Lithium aluminum hydride or H₂, Pd/C | THF or Ethanol | 80-90 | >98 |

Table 2: Pictet-Spengler Cyclization

| Step | Product | Starting Material | Key Reagents | Solvent | Typical Yield (%) | Purity (%) |

| 4 | 6-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline | 2-(3-(benzyloxy)phenyl)ethan-1-amine | Formaldehyde, Formic acid | Water/Acetonitrile | 75-85 | >97 |

Experimental Protocols

Protocol 1: Synthesis of 2-(3-(benzyloxy)phenyl)ethyl methanesulfonate

-

Dissolution: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of starting material).

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Addition of Base: Add triethylamine (1.5 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.

-

Mesylation: Add methanesulfonyl chloride (1.2 eq) dropwise over 15 minutes. A white precipitate of triethylamine hydrochloride will form.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction by the slow addition of cold water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude mesylate.

-

Purification: The crude product is typically of sufficient purity for the next step. If necessary, it can be purified by flash column chromatography on silica gel (Hexane:Ethyl Acetate gradient).

Protocol 2: Synthesis of 2-(3-(benzyloxy)phenyl)ethan-1-amine

-

Azidation:

-

Dissolve the crude 2-(3-(benzyloxy)phenyl)ethyl methanesulfonate (1.0 eq) in dimethylformamide (DMF, 8 mL/g).

-

Add sodium azide (1.5 eq) in one portion.

-

Heat the mixture to 60-70 °C and stir for 4-6 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and pour it into a beaker of ice water.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to give the crude azide.

-

-

Reduction (using Lithium Aluminum Hydride):

-

Caution: LAH is highly reactive. Handle with extreme care under an inert atmosphere.

-

In a separate flame-dried flask, prepare a suspension of lithium aluminum hydride (LAH, 1.5 eq) in anhydrous tetrahydrofuran (THF, 10 mL/g of LAH) at 0 °C.

-

Dissolve the crude azide in anhydrous THF (5 mL/g) and add it dropwise to the LAH suspension at 0 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 4-8 hours.

-

Quenching (Fieser workup): Carefully and sequentially add water (x mL), 15% aqueous NaOH (x mL), and water (3x mL) for every x g of LAH used, while cooling the flask in an ice bath.

-

Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite®.

-

Wash the filter cake thoroughly with THF.

-

Concentrate the filtrate under reduced pressure to yield the desired amine. The crude product is often pure enough for the next step.

-

Protocol 3: Pictet-Spengler Synthesis of 6-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline

-

Reaction Setup: In a round-bottom flask, dissolve 2-(3-(benzyloxy)phenyl)ethan-1-amine (1.0 eq) in a mixture of acetonitrile and water (1:1).

-

Addition of Reagents: Add aqueous formaldehyde (37 wt. %, 1.1 eq) to the solution.

-

Acidification and Cyclization: Add formic acid (2.0 eq) and heat the reaction mixture to 80-90 °C for 2-4 hours. Monitor the reaction by TLC.

-

Workup: Cool the reaction mixture to room temperature and basify to pH 9-10 with aqueous sodium hydroxide.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (DCM:Methanol gradient) to afford the pure 6-(benzyloxy)-1,2,3,4-tetrahydroisoquinoline.

Visualizations

Synthetic Workflow

The following diagram illustrates the overall synthetic pathway from the starting material to the final tetrahydroisoquinoline product.

Caption: Multi-step synthesis of a tetrahydroisoquinoline from this compound.

Pictet-Spengler Reaction Mechanism

The diagram below outlines the key steps in the acid-catalyzed Pictet-Spengler reaction.

Caption: Mechanism of the acid-catalyzed Pictet-Spengler reaction.

Application Notes and Protocols for the Deprotection of 2-(3-(benzyloxy)phenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the deprotection of the benzyl ether in 2-(3-(benzyloxy)phenyl)ethanol to yield 2-(3-hydroxyphenyl)ethanol. The methods outlined below are standard laboratory procedures and can be adapted based on the specific requirements of the research context.

Introduction

The benzyl ether is a common protecting group for hydroxyl functionalities in organic synthesis due to its stability under a wide range of reaction conditions. Its removal, or deprotection, is a crucial step in the synthesis of many pharmaceutical intermediates and final products. This document details three primary methods for the debenzylation of this compound: Catalytic Hydrogenolysis, Acid-Catalyzed Cleavage, and Oxidative Cleavage.

Data Presentation

The following table summarizes the key quantitative data for the different deprotection methods described in this document.

| Method | Reagents/Catalyst | Solvent | Temperature | Typical Reaction Time | Typical Yield | Reference |

| Catalytic Hydrogenolysis | 10% Pd/C, H₂ (gas) | Ethanol | Room Temperature | 12-24 h | >95% | [1] |

| Catalytic Transfer Hydrogenation | 10% Pd/C, Ammonium Formate | Methanol | Room Temperature | 1-3 h | High | [2] |

| Acid-Catalyzed Cleavage | Boron Trichloride (BCl₃), Pentamethylbenzene | Dichloromethane | -78 °C to Room Temp. | 15-30 min | High | [3][4] |

| Oxidative Cleavage | 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | Dichloromethane/Water | 0 °C to Room Temp. | 1.5-3 h | Good to High | [5] |

Reaction Pathway

The deprotection of this compound proceeds via the cleavage of the benzyl C-O bond to yield the desired product, 2-(3-hydroxyphenyl)ethanol, and toluene as a byproduct.

Caption: Reaction scheme for the deprotection of this compound.

Experimental Protocols

Protocol 1: Catalytic Hydrogenolysis using Palladium on Carbon (Pd/C) and Hydrogen Gas

This is one of the most common and efficient methods for benzyl ether deprotection.[6]

Materials:

-

This compound

-

10% Palladium on Carbon (Pd/C)

-

Ethanol (EtOH) or Methanol (MeOH)

-

Hydrogen gas (H₂) balloon or cylinder

-

Inert gas (Nitrogen or Argon)

-

Filtration agent (e.g., Celite®)

Procedure:

-

Dissolve this compound (1 mmol) in ethanol (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Carefully add 10% Pd/C (10 mol%) to the solution under a stream of inert gas.[1]

-

Seal the flask and evacuate the atmosphere, then backfill with hydrogen gas. Repeat this purge-fill cycle three times.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is sufficient for this scale) at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Upon completion, carefully purge the flask with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with ethanol.

-

Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate

This method offers a milder and often faster alternative to using hydrogen gas.[2]

Materials:

-

This compound

-

10% Palladium on Carbon (Pd/C)

-

Ammonium formate (HCO₂NH₄)

-

Methanol (MeOH)

-

Inert gas (Nitrogen or Argon)

-

Filtration agent (e.g., Celite®)

Procedure:

-

To a solution of this compound (1 mmol) in methanol (10 mL), add 10% Pd/C (10 mol%) under an inert atmosphere.

-

To this suspension, add ammonium formate (5 mmol, 5 equivalents) in one portion.

-

Stir the reaction mixture at room temperature. The reaction is typically exothermic.

-

Monitor the reaction by TLC. The reaction is usually complete within 1-3 hours.

-

Once the starting material is consumed, filter the reaction mixture through a pad of Celite® and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-